molecular formula C11H14O4 B13948024 2-Ethoxy-4,5-dimethoxybenzaldehyde CAS No. 250638-02-9

2-Ethoxy-4,5-dimethoxybenzaldehyde

Cat. No.: B13948024
CAS No.: 250638-02-9
M. Wt: 210.23 g/mol
InChI Key: DZSYTGNLEIYTQP-UHFFFAOYSA-N
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Description

2-Ethoxy-4,5-dimethoxybenzaldehyde is an organic compound belonging to the benzaldehyde family. It is characterized by the presence of ethoxy and dimethoxy groups attached to a benzene ring, making it a versatile intermediate in organic synthesis. This compound is used in various fields, including chemistry, biology, medicine, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Ethoxy-4,5-dimethoxybenzaldehyde typically involves the reaction of salicylaldehyde with an amine in a solvent such as ethanol or methylbenzene. The mixture is heated to reflux for 12-14 hours, followed by distillation and recrystallization. The product is then reacted with bromoethane and an acid-acceptor (e.g., potassium carbonate, sodium tert-butoxide) in a solvent like dimethyl sulfoxide or tetrahydrofuran at 80°C for 12 hours .

Industrial Production Methods: Industrial production methods for this compound are designed to maximize yield and minimize side reactions. These methods often involve optimized reaction conditions and the use of high-purity reagents to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-4,5-dimethoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of different functional groups on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium or platinum under hydrogen gas.

    Substitution: Electrophilic aromatic substitution using reagents like halogens or nitrating agents.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzaldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Ethoxy-4,5-dimethoxybenzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-4,5-dimethoxybenzaldehyde involves its interaction with cellular components, leading to various biochemical effects. For instance, it can disrupt cellular antioxidation systems, making it effective against certain fungal pathogens. The compound targets molecular pathways involved in oxidative stress response, such as superoxide dismutases and glutathione reductase .

Comparison with Similar Compounds

  • 2-Benzyloxy-4,5-dimethoxybenzaldehyde
  • 2,5-Dimethoxybenzaldehyde
  • 2,4-Dimethoxybenzaldehyde

Comparison: 2-Ethoxy-4,5-dimethoxybenzaldehyde is unique due to the presence of both ethoxy and dimethoxy groups, which confer distinct chemical properties and reactivity.

Properties

CAS No.

250638-02-9

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

2-ethoxy-4,5-dimethoxybenzaldehyde

InChI

InChI=1S/C11H14O4/c1-4-15-9-6-11(14-3)10(13-2)5-8(9)7-12/h5-7H,4H2,1-3H3

InChI Key

DZSYTGNLEIYTQP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1C=O)OC)OC

Origin of Product

United States

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